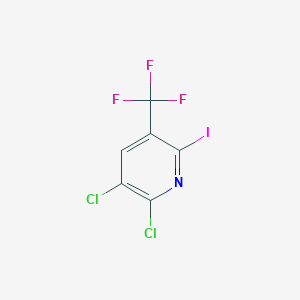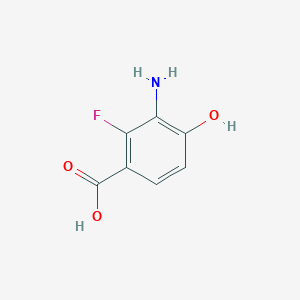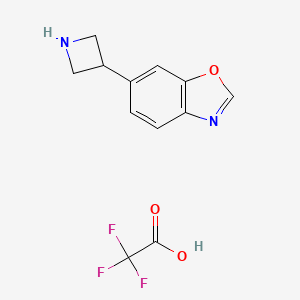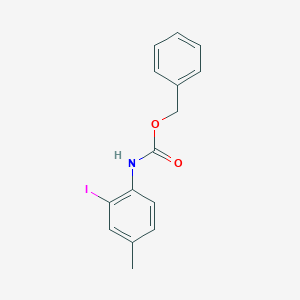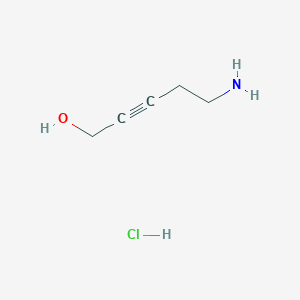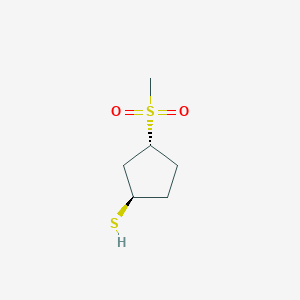
rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol is a chiral compound with significant interest in various fields of scientific research. This compound features a cyclopentane ring substituted with a methanesulfonyl group and a thiol group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine.
Addition of the Thiol Group: The thiol group can be introduced through thiolation reactions using thiolating agents like hydrogen sulfide (H2S) or thiourea.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, thiolating agents
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Methyl-substituted cyclopentane derivatives
Substitution: Thioethers, sulfur-containing compounds
Applications De Recherche Scientifique
rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
- rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid
- rac-(1R,3R)-3-sulfanylcyclobutane-1-carboxylic acid
Uniqueness
rac-(1R,3R)-3-methanesulfonylcyclopentane-1-thiol is unique due to the presence of both a methanesulfonyl group and a thiol group on the cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C6H12O2S2 |
|---|---|
Poids moléculaire |
180.3 g/mol |
Nom IUPAC |
(1R,3R)-3-methylsulfonylcyclopentane-1-thiol |
InChI |
InChI=1S/C6H12O2S2/c1-10(7,8)6-3-2-5(9)4-6/h5-6,9H,2-4H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
UAMWTTAIRHYPLG-PHDIDXHHSA-N |
SMILES isomérique |
CS(=O)(=O)[C@@H]1CC[C@H](C1)S |
SMILES canonique |
CS(=O)(=O)C1CCC(C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


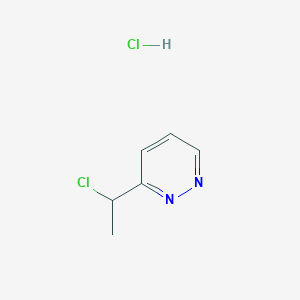
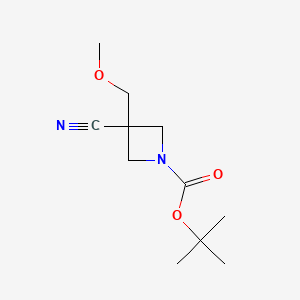
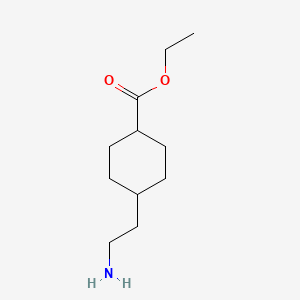
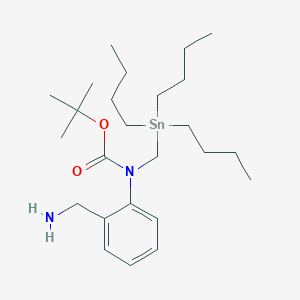
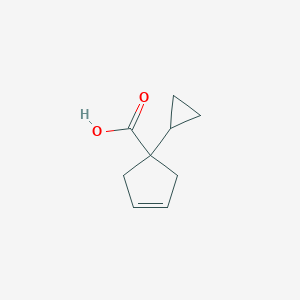
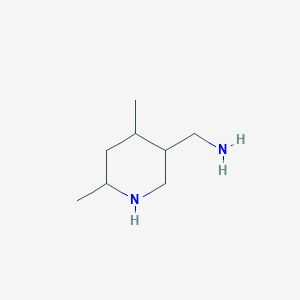
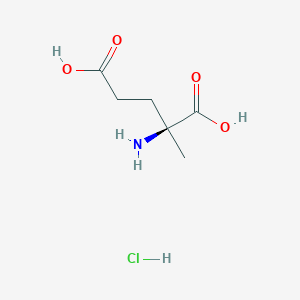
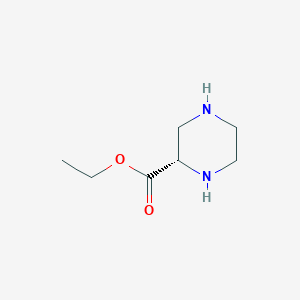
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
